N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentanecarboxamide core with a dimethylaminoethyl substituent attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
-
Formation of the Intermediate: : The initial step involves the preparation of 2-(dimethylamino)-2-(thiophen-3-yl)ethanol. This can be achieved through the reaction of thiophene-3-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.
-
Amidation Reaction: : The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group may facilitate binding to specific sites, while the thiophene ring could enhance interactions through π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)cyclopentanecarboxamide: Lacks the thiophene ring, which may reduce its potential interactions and applications.
N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide: Similar structure but with a methylamino group instead of a dimethylamino group, potentially altering its reactivity and biological activity.
N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)cyclopentanecarboxamide: Contains a furan ring instead of a thiophene ring, which may affect its chemical and physical properties.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of its dimethylaminoethyl and thiophene substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, may enhance its interactions in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-16(2)13(12-7-8-18-10-12)9-15-14(17)11-5-3-4-6-11/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWNGIEQXYEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.